molecular formula C13H24N2O2 B12986013 tert-Butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate

tert-Butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate

Cat. No.: B12986013
M. Wt: 240.34 g/mol
InChI Key: SEBKQWOUTPGSCS-GHMZBOCLSA-N
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Description

tert-Butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate is a bicyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group and a diazabicyclo framework. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, pressures, and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

tert-Butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate is unique due to its specific stereochemistry and the presence of both tert-butyl and diazabicyclo groups. These features impart distinct chemical properties that differentiate it from similar compounds. For example, the stereochemistry can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool for various applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-9-10-5-4-6-11(15)8-14-7-10/h10-11,14H,4-9H2,1-3H3/t10-,11-/m1/s1

InChI Key

SEBKQWOUTPGSCS-GHMZBOCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]1CNC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1CNC2

Origin of Product

United States

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